molecular formula C25H17FN2O3 B11533431 4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11533431
M. Wt: 412.4 g/mol
InChI Key: ZZPNICWABPDUET-YUMHPJSZSA-N
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Description

4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core, which is known for its stability and aromaticity, coupled with a fluorophenyl group that can impart significant electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the naphthalene core can stabilize the compound through aromatic stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C25H17FN2O3

Molecular Weight

412.4 g/mol

IUPAC Name

[4-[(Z)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H17FN2O3/c26-20-12-10-19(11-13-20)24(29)28-27-16-17-8-14-21(15-9-17)31-25(30)23-7-3-5-18-4-1-2-6-22(18)23/h1-16H,(H,28,29)/b27-16-

InChI Key

ZZPNICWABPDUET-YUMHPJSZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N\NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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